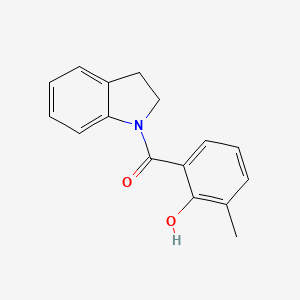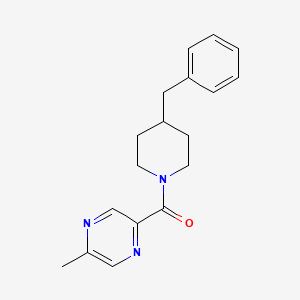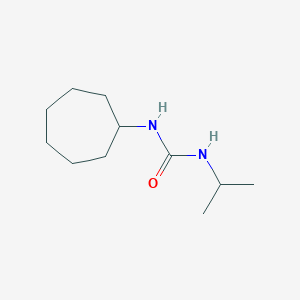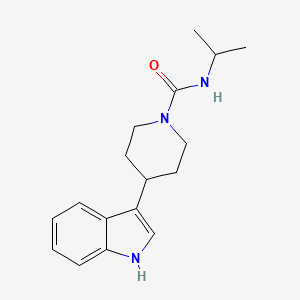
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone, also known as CPI-7, is a small molecule compound that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic applications for various neurological disorders, including anxiety, depression, and schizophrenia. In
Mécanisme D'action
The exact mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is not fully understood. However, studies have suggested that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 receptor. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic effects of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone.
Biochemical and Physiological Effects:
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone can increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to decrease the levels of stress hormones, such as corticosterone, in animal models. These findings suggest that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may have a beneficial effect on the stress response system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is its high purity, which makes it an ideal compound for scientific research. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have a relatively low toxicity profile in animal models. However, one limitation of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is that it has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone. One potential direction is to investigate the long-term effects of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone on neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone. Finally, research is needed to determine the potential therapeutic applications of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone in humans.
Conclusion:
In conclusion, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is a small molecule compound that has gained significant attention in the field of neuroscience research. The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is relatively straightforward, and its high purity makes it an ideal compound for scientific research. Studies have shown that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has potential therapeutic applications for various neurological disorders, including anxiety, depression, and schizophrenia. Further research is needed to fully understand the mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone and its potential therapeutic applications in humans.
Méthodes De Synthèse
The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone involves the reaction of (4-cyclopentylpiperazin-1-yl)methanamine with 1H-indazole-7-carboxylic acid chloride. This reaction yields (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone as a white solid with a purity of over 98%. The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is relatively straightforward and can be performed using standard laboratory equipment. The high purity of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone makes it an ideal compound for scientific research.
Applications De Recherche Scientifique
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience research. Studies have shown that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has anxiolytic and antidepressant effects in animal models. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may have potential therapeutic applications for various neurological disorders.
Propriétés
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(15-7-3-4-13-12-18-19-16(13)15)21-10-8-20(9-11-21)14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCNWTCCRMLKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC4=C3NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)





![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)






